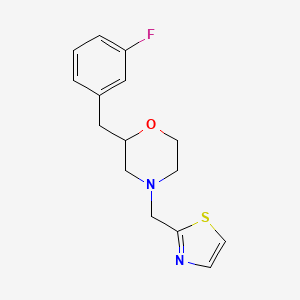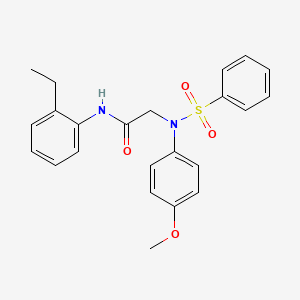![molecular formula C17H19N3O5S B6107778 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities by inhibiting the activity of various enzymes and receptors involved in these processes. For example, the compound has been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes that play a role in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been reported to inhibit the activity of various enzymes and receptors involved in the inflammatory response, cancer cell growth, and viral replication. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been reported to exhibit antioxidant activity and to protect cells from oxidative stress.
実験室実験の利点と制限
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is available in good yields. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a useful tool for studying these processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is to investigate the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the development of analogs of the compound with improved solubility and reduced toxicity could lead to the development of more effective drugs.
合成法
The synthesis of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been reported using various methods. One of the commonly used methods involves the reaction of 4-aminobenzamide with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound in good yields.
科学的研究の応用
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of various enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, it has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
4-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-15-9-7-14(8-10-15)20(26(2,23)24)11-16(21)19-13-5-3-12(4-6-13)17(18)22/h3-10H,11H2,1-2H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGDQZJYCTOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)


![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)

![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)